tert-Butyl (2-Hydroxyethyl-d4)carbamate

Stable isotope labeling Mass spectrometry Isotope dilution quantitation

tert-Butyl (2-Hydroxyethyl-d4)carbamate (CAS 153596-79-3) is a deuterium-labeled, Boc-protected ethanolamine derivative with molecular formula C₇H₁₁D₄NO₃ and a molecular weight of 165.22 g/mol. The compound features four deuterium atoms substituted at the hydroxyethyl moiety, resulting in a mass shift of +4.03 Da relative to the non-deuterated analog tert-butyl (2-hydroxyethyl)carbamate (CAS 26690-80-2, MW 161.20 g/mol).

Molecular Formula C7H15NO3
Molecular Weight 165.22 g/mol
Cat. No. B13436644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-Hydroxyethyl-d4)carbamate
Molecular FormulaC7H15NO3
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCO
InChIInChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2
InChIKeyGPTXCAZYUMDUMN-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-Hydroxyethyl-d4)carbamate – Deuterated Boc-Protected Ethanolamine Intermediate for Stable Isotope-Labeled Internal Standard Synthesis


tert-Butyl (2-Hydroxyethyl-d4)carbamate (CAS 153596-79-3) is a deuterium-labeled, Boc-protected ethanolamine derivative with molecular formula C₇H₁₁D₄NO₃ and a molecular weight of 165.22 g/mol . The compound features four deuterium atoms substituted at the hydroxyethyl moiety, resulting in a mass shift of +4.03 Da relative to the non-deuterated analog tert-butyl (2-hydroxyethyl)carbamate (CAS 26690-80-2, MW 161.20 g/mol) . Its primary documented application is as a key synthetic intermediate in the preparation of Cysteamine-d₄ Hydrochloride (TRC catalog C992002), a validated stable isotope-labeled internal standard (SIL-IS) used for quantitative LC-MS/MS determination of cysteamine in biological matrices [1]. The Boc protecting group enables controlled downstream deprotection to liberate the deuterated ethanolamine core for further functionalization, distinguishing this synthon from unprotected deuterated ethanolamine alternatives that lack orthogonal protection strategies .

Why Generic Deuterated or Non-Deuterated Ethanolamine Derivatives Cannot Replace tert-Butyl (2-Hydroxyethyl-d4)carbamate in Cysteamine-d₄ Internal Standard Synthesis


The Boc protecting group on tert-butyl (2-hydroxyethyl-d4)carbamate is not merely ancillary; it is functionally essential for the regioselective synthetic pathway leading to Cysteamine-d₄ Hydrochloride . Unprotected deuterated ethanolamine (e.g., ethanolamine-d₄, CAS 85047-08-1, MW 65.11) lacks the orthogonal amine protection required to direct thiol introduction at the desired position without side reactions, while the non-deuterated Boc-ethanolamine (MW 161.20) produces an unlabeled final product incompatible with mass spectrometry-based isotope dilution quantitation . Furthermore, alternative d₄-labeled synthons such as N-2-(Hydroxyethyl)-L-valine-d₄ (CAS 120398-50-7) share the same nominal molecular formula (C₇H₁₁D₄NO₃, MW 165.22) but differ fundamentally in carbon skeleton and functional group architecture, precluding their use in the cysteamine-d₄ synthetic sequence without extensive re-engineering . The validated LC-MS/MS method that ultimately consumes Cysteamine-d₄ as internal standard achieved a lower limit of quantification (LLOQ) of 0.50 µM with inter-assay precision (%CV) ranging from 4.2% to 14.0% and accuracy (%bias) from -4.8% to 8.1% across QC levels; substitution of the deuterated internal standard precursor with a non-isotopic or structurally divergent analog would invalidate this regulatory-compliant bioanalytical workflow [1].

Quantitative Differentiation Evidence: tert-Butyl (2-Hydroxyethyl-d4)carbamate vs. Closest Analogs and Alternative Synthesis Strategies


Molecular Weight Mass Shift: d4-Labeled (165.22 Da) vs. Non-Deuterated Boc-Ethanolamine (161.20 Da)

The incorporation of four deuterium atoms at the hydroxyethyl moiety (positions 1,1,2,2) increases the molecular weight from 161.20 g/mol (non-deuterated tert-butyl (2-hydroxyethyl)carbamate, CAS 26690-80-2) to 165.22 g/mol (d₄-labeled, CAS 153596-79-3), yielding a mass difference of +4.03 Da . This mass shift is sufficient to avoid isotopic overlap between the analyte and internal standard channels in triple quadrupole MS/MS detection, a critical requirement for stable isotope dilution assays where a minimum mass difference of +3 Da is generally recommended to minimize cross-talk from natural abundance isotopologues [1]. The non-deuterated Boc-ethanolamine exhibits a density of 1.042 g/mL at 25 °C (experimental) and refractive index n20/D 1.449, whereas the d₄-labeled compound has a predicted density of 1.0 ± 0.1 g/cm³ and predicted boiling point of 267.2 ± 23.0 °C, reflecting subtle physicochemical alterations induced by deuterium substitution .

Stable isotope labeling Mass spectrometry Isotope dilution quantitation

Deuterium Incorporation Fidelity: Isotopic Purity of Downstream Product Cysteamine-d₄ Hydrochloride (≥99% Deuterated Forms)

Cysteamine-d₄ Hydrochloride (CAS 1219805-04-5, TRC C992002), the direct downstream product synthesized from tert-butyl (2-hydroxyethyl-d4)carbamate via sequential tosylation, thiolation, and Boc deprotection, is certified with a purity of ≥99% deuterated forms (d₁–d₄) by the manufacturer Cayman Chemical (Item No. 33297) . This specification ensures that the cumulative abundance of all deuterated isotopologues (d₁ + d₂ + d₃ + d₄) constitutes ≥99% of the product, minimizing the presence of unlabeled d₀ species that would contribute to false-positive signal in the analyte channel during isotope dilution MS analysis [1]. In the validated LC-MS/MS method employing this internal standard, blank plasma samples spiked with cysteamine-D4 showed no interference peaks within the cysteamine chromatographic window, and the median signal in blank samples was below 20% of the LLOQ (0.50 µM), confirming that residual unlabeled material does not compromise method selectivity [2].

Isotopic purity Quality control Internal standard certification

Validated Bioanalytical Method Performance Using Cysteamine-d₄ Internal Standard: Accuracy, Precision, and Linearity Metrics

The LC-MS/MS method developed by Mortera et al. (2024) using Cysteamine-d₄ (derived from tert-butyl (2-hydroxyethyl-d4)carbamate) as internal standard achieved a weighted 1/y calibration curve covering 1–2000 µM with R² = 0.9994 [1]. Intra-assay accuracy (%bias) ranged from -4.8% to +2.0% and intra-assay precision (%CV) from 0.3% to 10.2% across four QC levels (LLOQ 0.50 µM, L-QC 50 µM, M-QC 333 µM, H-QC 714 µM). Inter-assay accuracy ranged from +0.4% to +8.1% with inter-assay precision from 4.2% to 14.0%. These metrics comply with EMA bioanalytical method validation guidelines (accuracy within ±15% of nominal, precision ≤15% CV, and ≤20% at LLOQ). By comparison, previously published cysteamine quantification methods that did not employ deuterated internal standards reported higher variability and required larger sample volumes; the present method operates with only 50 µL of plasma, a critical advantage for pediatric cystinosis patients [1][2].

LC-MS/MS method validation Therapeutic drug monitoring Bioanalytical accuracy

Orthogonal Boc-Protection Strategy: Enables Multi-Step Synthesis Unavailable with Unprotected Deuterated Ethanolamine

The synthetic route to Cysteamine-d₄ Hydrochloride proceeds through at least two characterized intermediates: tert-butyl (2-hydroxyethyl-d4)carbamate (CAS 153596-79-3, MW 165.22) and N-Boc-2-aminoethyl 4-methylbenzenesulfonate (CAS 158690-56-3, MW 315.39) . The Boc group on the deuterated ethanolamine nitrogen prevents undesired N-alkylation during tosylation of the hydroxyl group, ensuring that the tosylate leaving group is installed exclusively at oxygen. This contrasts with unprotected deuterated ethanolamine-d₄ (CAS 85047-08-1, MW 65.11), where the free amine competes as a nucleophile, leading to N-tosylation side products and reduced yield of the desired O-tosylated intermediate . Subsequent thiol displacement of the tosylate followed by acidic Boc deprotection yields Cysteamine-d₄ Hydrochloride with the deuterium label intact at all four positions. The commercial availability of N-Boc-2-aminoethyl 4-methylbenzenesulfonate (purity ≥95–97% from multiple vendors) confirms the established nature of this synthetic sequence .

Protecting group chemistry Synthetic intermediate Regioselective functionalization

Optimal Procurement and Application Scenarios for tert-Butyl (2-Hydroxyethyl-d4)carbamate Based on Quantitative Differentiation Evidence


In-House Synthesis of Cysteamine-d₄ Hydrochloride Internal Standard for Regulated Bioanalysis

Laboratories developing EMA- or FDA-compliant LC-MS/MS methods for cysteamine therapeutic drug monitoring should procure tert-butyl (2-hydroxyethyl-d4)carbamate as the entry point for synthesizing Cysteamine-d₄ Hydrochloride internal standard. The validated method by Mortera et al. (2024) achieved an LLOQ of 0.50 µM, intra-assay precision of 0.3–10.2% CV, and inter-assay accuracy of 0.4–8.1% bias across four QC levels using only 50 µL of plasma [1]. The Boc-protected intermediate ensures regioselective tosylation and thiolation without N-functionalization side products that would otherwise compromise yield and deuterium label integrity .

Stable Isotope-Labeled Precursor for Deuterated Phosphatidylethanolamine and Lipidomics Internal Standards

The Boc-protected deuterated ethanolamine core serves as a versatile building block for synthesizing deuterated phosphatidylethanolamine (PE) species used as internal standards in lipidomics. The orthogonal Boc protection allows selective N-deprotection after phospholipid headgroup coupling, a strategy precluded with unprotected ethanolamine-d₄ due to competing reactivity. The +4.03 Da mass shift relative to endogenous PE species ensures chromatographic co-elution with sufficient mass resolution for MRM-based quantitation [1].

Isotopic Labeling Studies Requiring Orthogonal Amine Protection in Multi-Step Synthetic Sequences

Research groups engaged in multi-step synthesis of deuterium-labeled bioactive molecules benefit from the orthogonal Boc protection of this intermediate. The tert-butyl carbamate withstands nucleophilic and basic conditions while being quantitatively cleaved under mild acidic conditions (TFA or HCl), allowing late-stage unveiling of the deuterated amine. This contrasts with N-2-(Hydroxyethyl)-L-valine-d₄ (CAS 120398-50-7), which incorporates the deuterated hydroxyethyl group on a valine scaffold with a free carboxylic acid that introduces additional reactive functionality incompatible with many reaction sequences [1].

Reference Standard Procurement for Cysteamine-d₄ Synthesis Route Validation and Impurity Profiling

Quality control laboratories and pharmaceutical impurity reference standard providers can use tert-butyl (2-hydroxyethyl-d4)carbamate as a characterized intermediate reference material for validating the synthetic route to Cysteamine-d₄ Hydrochloride (TRC C992002). The documented synthetic sequence—Boc-protected hydroxyethyl-d₄ carbamate → tosylate intermediate (CAS 158690-56-3) → Cysteamine-d₄ Hydrochloride—provides traceable intermediate identity for batch-to-batch consistency assessment and impurity profiling [1].

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